N-{2-[4-(3-IODOBENZOYL)PIPERAZINO]ETHYL}-N-(4-IODOPHENYL)ETHANEDIAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is a synthetic organic compound that features two iodophenyl groups and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Iodination of Phenyl Groups: The iodination of phenyl groups can be achieved using iodine and an oxidizing agent such as nitric acid.
Coupling Reactions: The iodinated phenyl groups are then coupled with the piperazine intermediate using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering cellular pathways, or affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromophenyl)-N’-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
- N-(4-chlorophenyl)-N’-(2-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
Uniqueness
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is unique due to the presence of iodine atoms, which can significantly influence its reactivity and interactions compared to its bromine or chlorine analogs.
Eigenschaften
Molekularformel |
C21H22I2N4O3 |
---|---|
Molekulargewicht |
632.2g/mol |
IUPAC-Name |
N-[2-[4-(3-iodobenzoyl)piperazin-1-yl]ethyl]-N'-(4-iodophenyl)oxamide |
InChI |
InChI=1S/C21H22I2N4O3/c22-16-4-6-18(7-5-16)25-20(29)19(28)24-8-9-26-10-12-27(13-11-26)21(30)15-2-1-3-17(23)14-15/h1-7,14H,8-13H2,(H,24,28)(H,25,29) |
InChI-Schlüssel |
RLIMDBSMRKUNGX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC(=CC=C3)I |
Kanonische SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC(=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.